2-(4-Cyanophenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Cyanophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H11NO3. This compound is characterized by the presence of a cyanophenoxy group attached to a methylpropanoic acid backbone. It is a derivative of phenoxypropanoic acids, which are known for their diverse applications in various fields, including agriculture and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-(4-Cyanophenoxy)-2-methylpropanoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
This compound interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various biological responses .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the cAMP-dependent pathway . Elevated levels of cAMP can inhibit the release of inflammatory cytokines, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism into various metabolites . The major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, is formed via hydrolysis . This metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, formed via oxidation, is also a major metabolite .
Result of Action
The result of the action of this compound is the reduction of local inflammation in the skin . By inhibiting the PDE4 enzyme and increasing cAMP levels, it reduces the production of inflammatory cytokines, thereby improving disease severity and reducing the signs and symptoms in patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-cyanophenol with 2-bromo-2-methylpropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures efficient production while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
2-(4-Cyanophenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- 2-(4-Cyanophenoxy)propanoic acid
- 2-(4-Fluorophenoxy)-2-methylpropanoic acid
- 2-(4-Nitrophenoxy)-2-methylpropanoic acid
Comparison: 2-(4-Cyanophenoxy)-2-methylpropanoic acid is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2-(4-Fluorophenoxy)-2-methylpropanoic acid and 2-(4-Nitrophenoxy)-2-methylpropanoic acid, the cyanophenoxy derivative exhibits different reactivity and potential applications. The cyanophenoxy group enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its biological activity.
Properties
IUPAC Name |
2-(4-cyanophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYSMXMZDBILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384221 | |
Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79925-16-9 | |
Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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